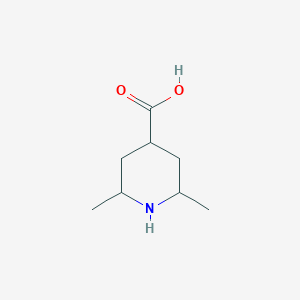

2,6-Dimethylpiperidine-4-carboxylic acid

Description

2,6-Dimethylpiperidine-4-carboxylic acid is a piperidine derivative characterized by two methyl groups at the 2- and 6-positions of the piperidine ring and a carboxylic acid substituent at the 4-position.

Properties

IUPAC Name |

2,6-dimethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUAHVNAKAJLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501267507 | |

| Record name | 4-Piperidinecarboxylic acid, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330752-22-1 | |

| Record name | 4-Piperidinecarboxylic acid, 2,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330752-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpiperidine-4-carboxylic acid typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine). The reduction process can be carried out using hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, aldehydes

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- Pharmaceuticals : The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its piperidine ring structure allows for modifications that lead to biologically active compounds.

- Agrochemicals : It is also utilized in the development of agrochemicals, enhancing the efficacy of crop protection agents.

Chemical Reactions

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes and reduction to convert the carboxylic acid group into alcohols or amines.

- Substitution Reactions : It participates in nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the piperidine ring.

Biological Applications

Antibacterial Activity

- The compound exhibits selective antibacterial properties against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Derivatives have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL, indicating potent activity.

Anticancer Properties

- Case studies have demonstrated the anticancer potential of derivatives derived from 2,6-dimethylpiperidine-4-carboxylic acid. For instance, N-benzyl amides have shown significant cytotoxicity against drug-resistant cancer cell lines with IC50 values below 10 µM.

Industrial Applications

Production of Specialty Chemicals

- The compound is used in the production of specialty chemicals and materials, often produced in high-purity forms for various applications including pharmaceuticals and agrochemicals .

Enzymatic Applications

- In biocatalysis, it has been explored for its potential as a substrate for enzymes like BBOX, which can catalyze oxidative desymmetrization reactions. This process leads to the formation of products with multiple stereogenic centers, showcasing its utility in producing chiral compounds for high-value chemical production .

Case Studies

Anticancer Efficacy Study

- A study evaluated N-benzyl amides derived from this compound against various cancer cell lines. Results indicated significant cytotoxicity with certain derivatives showing IC50 values below 10 µM.

Antibacterial Testing

- Research focusing on antibacterial properties tested derivatives against clinical isolates of MRSA. Results revealed some compounds had MIC values as low as 1 µg/mL, showcasing strong antibacterial activity.

Mechanism of Action

The mechanism of action of 2,6-Dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Piperidinecarboxylic Acid (Isonipecotic Acid)

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 143.16 g/mol

- Key Features : Lacks methyl groups at the 2- and 6-positions, resulting in a simpler structure.

- Applications : A versatile building block in drug synthesis, particularly for central nervous system (CNS) agents and enzyme inhibitors.

6-(2,6-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic Acid

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.28 g/mol

- Key Features : Incorporates a pyrimidine ring linked to the piperidine moiety.

- Applications : Likely explored for its heterocyclic diversity in medicinal chemistry, though specific biological data are unavailable.

- Differences : The pyrimidine ring introduces additional hydrogen-bonding sites, which may enhance binding affinity in drug-target interactions compared to the simpler 2,6-dimethylpiperidine-4-carboxylic acid .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Molecular Formula: C₉H₁₅NO₄

- Molecular Weight : 201.22 g/mol

- Key Features : Contains an ethoxycarbonyl protecting group on the piperidine nitrogen.

- Applications : Used as an intermediate in peptide synthesis and prodrug development.

- Differences : The ethoxycarbonyl group increases molecular weight and alters solubility, making it more lipophilic than this compound .

Sulfonyl-Substituted Piperidine Carboxylic Acids

- Example : 1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid

- Molecular Formula: C₁₂H₁₃Cl₂NO₄S

- Molecular Weight : 338.20 g/mol

- Key Features : A sulfonyl group at the 1-position introduces strong electron-withdrawing effects.

- Applications: Potential use in designing protease inhibitors or anti-inflammatory agents.

- Differences : The sulfonyl group significantly increases molecular complexity and may impact metabolic stability compared to the methyl-substituted analog .

Comparative Data Table

*Calculated based on structural formula; †Assumed based on similar compounds .

Key Findings and Discussion

- Biological Relevance : Piperidine derivatives with methyl or heterocyclic substituents (e.g., pyrimidine) show promise in antibacterial and antitumor research, though specific data for this compound remain underexplored .

- Synthetic Utility : Derivatives like the ethoxycarbonyl-protected analog highlight the compound’s role as a versatile intermediate in organic synthesis .

Notes and Limitations

- Comparisons rely on structurally related compounds; experimental validation is needed for precise property analysis.

Biological Activity

2,6-Dimethylpiperidine-4-carboxylic acid (DMCA) is a piperidine derivative characterized by its unique structure, which includes two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position. This compound has gained attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological targets.

- Chemical Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- CAS Number : 1330752-22-1

The stereochemistry of DMCA plays a significant role in its biological activity, influencing how it interacts with enzymes and receptors within biological systems.

DMCA's mechanism of action involves its ability to act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects depending on the target involved.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMCA derivatives. For instance:

- N-benzyl amides of salinomycin , structurally related to DMCA, exhibited potent anticancer activity against drug-resistant cell lines. The most active derivatives were those with specific substitutions on the benzyl ring, demonstrating a clear structure-activity relationship (SAR) .

Antibacterial Properties

DMCA derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria, including strains resistant to conventional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) assays have been used to evaluate their efficacy against various bacterial strains, indicating that these compounds may serve as potential alternatives for treating drug-resistant infections .

Neuroprotective Effects

Research into piperidine derivatives suggests that compounds similar to DMCA may exhibit neuroprotective properties. Some studies have focused on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities of DMCA Derivatives

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of DMCA derivatives, researchers synthesized several compounds and tested their efficacy against various cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced anticancer activity, with some derivatives achieving MIC values as low as 2 µg/mL against resistant strains .

Case Study: Antibacterial Efficacy

Another study focused on the antibacterial properties of DMCA derivatives against Mycobacterium tuberculosis and MRSA. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new treatments for resistant bacterial infections .

Q & A

Q. What are the optimal synthetic routes for 2,6-dimethylpiperidine-4-carboxylic acid, considering stereochemical control and yield?

The synthesis of this compound requires careful stereochemical control. One approach involves using chiral building blocks, such as (2R,4R,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid, to preserve stereochemistry during coupling reactions . Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) can enhance regioselectivity and prevent undesired side reactions. Post-synthetic deprotection under mild acidic conditions (e.g., 20% piperidine in DMF) is recommended to retain the carboxylic acid functionality. Yield optimization may involve adjusting reaction temperatures (e.g., 0–25°C) and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps).

Q. What analytical techniques are most effective for characterizing the purity and stereoisomerism of this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical for resolving stereoisomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can confirm structural integrity by analyzing methyl group splitting patterns (δ 1.0–1.5 ppm for axial/equatorial protons) and carboxylate carbon signals (δ ~175 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while differential scanning calorimetry (DSC) assesses purity via melting-point analysis (e.g., sharp endothermic peaks >200°C indicate high crystallinity) .

Q. How should researchers handle stability and storage of this compound derivatives?

The compound’s stability depends on its salt form. For example, the hydrochloride salt (CAS RN: 259228-52-9) exhibits improved solubility in polar solvents (e.g., water or methanol) but may hydrolyze under prolonged exposure to moisture. Storage at –20°C in anhydrous conditions (desiccated environment) is advised. For long-term stability, lyophilization and protection from light are recommended. Regular purity checks via TLC or HPLC every 6 months are essential to detect degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the physicochemical properties of this compound?

DFT calculations (e.g., B3LYP hybrid functional with a 6-31G* basis set) can model molecular geometry, electronic properties, and thermodynamic stability. For instance, exact-exchange terms in DFT improve accuracy for atomization energies (average deviation ±2.4 kcal/mol) and ionization potentials . Key parameters include:

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions in NMR or IR spectra often arise from conformational flexibility or impurities. Strategies include:

- Variable-temperature NMR: Identifies dynamic processes (e.g., ring puckering in piperidine).

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating - couplings.

- X-ray crystallography: Provides definitive stereochemical assignments, as demonstrated for ethyl 4-hydroxy-2,6-diphenyl derivatives .

For computational validation, compare experimental IR stretches (e.g., C=O at ~1700 cm) with DFT-simulated spectra .

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Stereochemical variations (e.g., axial vs. equatorial methyl groups) significantly impact receptor binding. For example, (2R,6S)-configured derivatives show enhanced affinity for GABA receptors compared to (2S,6R) isomers, as demonstrated in electrophysiology assays. Docking studies (AutoDock Vina) reveal that the R-configuration aligns the carboxylate group with key lysine residues in the receptor’s active site. In vitro assays should use enantiomerically pure samples (>98% ee) and include controls for off-target effects (e.g., cytotoxicity in HEK293 cells) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include:

- Purification: Flash chromatography or recrystallization (e.g., ethanol/water mixtures) is required to remove diastereomeric byproducts.

- Catalyst recycling: Heterogeneous catalysts (e.g., Pd/C) improve cost-efficiency for hydrogenation steps.

- Regulatory compliance: Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.